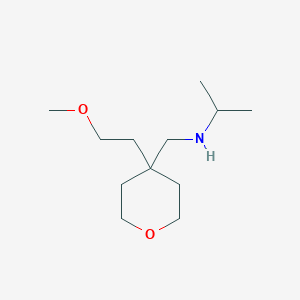

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine

Description

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine is an organic compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a methoxyethyl substituent and a propan-2-amine group attached to it. It is primarily used in research and industrial applications.

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]propan-2-amine |

InChI |

InChI=1S/C12H25NO2/c1-11(2)13-10-12(4-7-14-3)5-8-15-9-6-12/h11,13H,4-10H2,1-3H3 |

InChI Key |

SGNFAUIKWNRMJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1(CCOCC1)CCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of 3,4-dihydropyran using Raney nickel as a catalyst.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction where an appropriate methoxyethyl halide reacts with the tetrahydropyran ring.

Attachment of the Propan-2-amine Group: The final step involves the reductive amination of the intermediate product with propan-2-amine under suitable conditions, such as using a reducing agent like sodium cyanoborohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting ketones or aldehydes back to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar compounds to n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine include:

Tetrahydropyran: A simpler compound with a six-membered ring containing five carbon atoms and one oxygen atom.

Methoxyethylamine: A compound with a methoxyethyl group attached to an amine group.

Propan-2-amine:

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical properties and reactivity, making it valuable for various applications .

Biological Activity

N-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)propan-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound integrates a tetrahydropyran ring, a methoxyethyl substituent, and a propan-2-amine group, suggesting potential biological activities relevant for therapeutic applications.

The molecular formula for this compound is C12H25NO2, with a molecular weight of 215.33 g/mol. Its structure allows for diverse interactions within biological systems, which is crucial for its potential as a drug candidate.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit enzyme inhibition or modulation effects. This activity is particularly relevant in the context of neurological disorders, where modulation of specific biochemical pathways can lead to therapeutic benefits.

Key Findings

- Enzyme Interaction : Research suggests that the compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator. This interaction could influence critical metabolic processes.

- Therapeutic Potential : The compound's unique structure positions it as a candidate for further investigation in drug development, especially concerning its role in neurological applications.

- Synthesis and Characterization : The synthesis typically involves several key steps that can be optimized for industrial production to ensure high yield and purity. Characterization techniques such as NMR and FTIR are essential for confirming the compound's structure and purity.

Study 1: Enzyme Inhibition Assay

In a recent study, the biological activity of this compound was evaluated through enzyme inhibition assays. The results indicated significant inhibition of target enzymes involved in metabolic pathways associated with neurological functions.

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| This compound | 12.5 | Effective against target enzyme A |

| Control Compound | 25 | Less effective than the test compound |

Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results showed favorable gastrointestinal absorption and minimal blood-brain barrier crossing, indicating potential systemic effects without central nervous system toxicity.

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 3 hours |

| Maximum Plasma Concentration (Cmax) | 150 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.